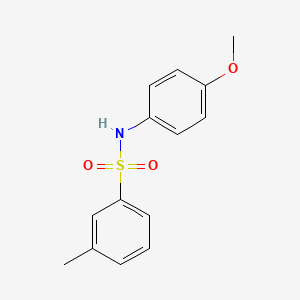

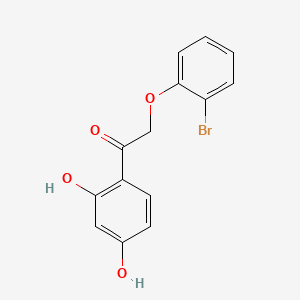

![molecular formula C14H9Cl3O2 B3015949 3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde CAS No. 433242-78-5](/img/structure/B3015949.png)

3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

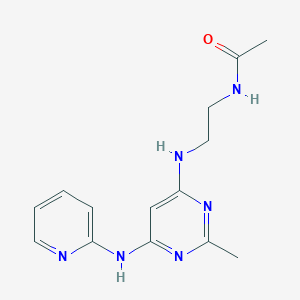

3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C14H9Cl3O2 . It is a derivative of benzaldehyde, which is a common building block in the synthesis of various chemical compounds .

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde consists of a benzaldehyde core with chlorine atoms at the 3 and 4 positions and a 2,4-dichlorobenzyl group attached via an oxygen atom . The presence of multiple chlorine atoms in the structure suggests that this compound may exhibit interesting reactivity patterns.Scientific Research Applications

Catalysis and Synthesis

3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde, being a derivative of benzaldehyde, plays a role in various catalytic and synthetic processes. For instance, the oxidative property of mesoporous Ti-SBA-15 was enhanced by treatment with chlorosulfonic acid, showing a significant increase in benzyl alcohol conversion to benzaldehyde (Sharma, Soni, & Dalai, 2012). Another study involved the synthesis of heterocyclic beta-Chlorovinyl aldehydes using Vilsmeier Reagent, demonstrating the versatility of such compounds in chemical synthesis (Majo & Perumal, 1996).

Organic Chemistry and Material Science

In organic chemistry and material science, derivatives of benzaldehyde are key intermediates. The regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde with various protecting groups showcases the compound's significance in organic synthesis (Plourde & Spaetzel, 2002). Similarly, the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and their application as antimicrobial additives to oils and fuels indicate the practical applications of these compounds (Talybov, Akhmedova, & Yusubov, 2022).

Environmental and Green Chemistry

The compound's derivatives are also involved in environmentally friendly processes. For example, the gas-phase selective oxidation of benzyl alcohol to benzaldehyde over nanoporous gold, using molecular oxygen as the green oxidant, shows its role in green chemistry applications (Han et al., 2010).

Medicinal Chemistry

In medicinal chemistry, substituted benzaldehydes have been designed to increase the oxygen affinity of human hemoglobin and inhibit the sickling of erythrocytes, suggesting potential therapeutic applications (Beddell et al., 1984).

Photocatalysis

The use of graphitic carbon nitride modified for the selective synthesis of benzaldehyde from benzyl alcohol in photocatalytic processes highlights the relevance of benzaldehyde derivatives in the field of photocatalysis (Lima et al., 2017).

properties

IUPAC Name |

3-chloro-4-[(2,4-dichlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O2/c15-11-3-2-10(12(16)6-11)8-19-14-4-1-9(7-18)5-13(14)17/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEWKCMOSLQTBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)OCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

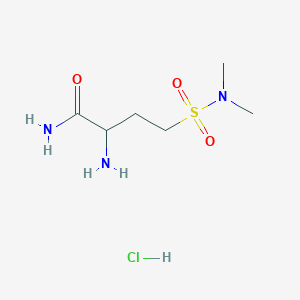

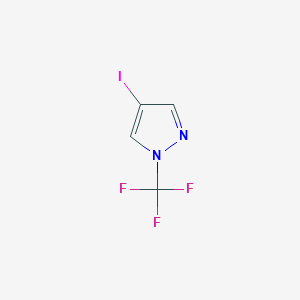

![2-chloro-6-fluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B3015866.png)

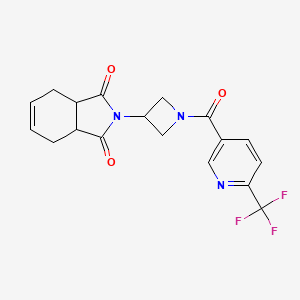

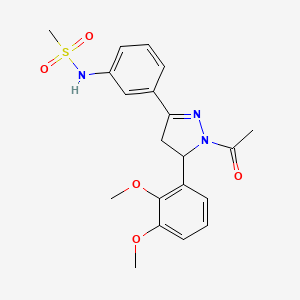

![3-(2-Chlorophenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3015867.png)

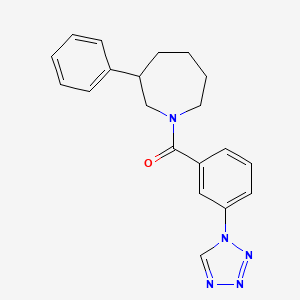

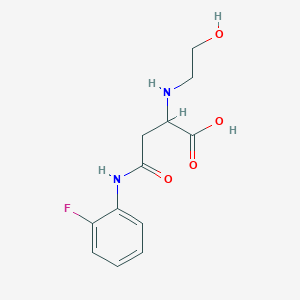

![N-(4-anilinophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3015872.png)

![N-[(3-bromophenyl)methyl]-N-methylaniline](/img/structure/B3015878.png)

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B3015885.png)